molecular formula C19H23N3O2S2 B4658295 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-isopropylthiourea

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-isopropylthiourea

Cat. No. B4658295
M. Wt: 389.5 g/mol
InChI Key: YBCOQXNXYBVOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-isopropylthiourea, commonly known as DIDS, is a sulfonamide compound that has been extensively studied for its various biomedical applications. The compound was first synthesized in the 1960s, and since then, it has been used in many research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of DIDS as a chloride channel blocker involves the binding of the compound to the channel pore, thereby preventing the passage of chloride ions. The binding of DIDS to the channel pore is reversible, and the compound can be displaced by other anions, such as bicarbonate and sulfate.
Biochemical and Physiological Effects:
The inhibition of chloride transport by DIDS has various biochemical and physiological effects. In red blood cells, DIDS has been shown to increase cell volume and hemoglobin-oxygen affinity. In renal tubules, DIDS has been shown to inhibit the reabsorption of chloride ions, leading to an increase in urine volume. In pancreatic beta-cells, DIDS has been shown to inhibit insulin secretion, suggesting a role for chloride channels in the regulation of insulin secretion.

Advantages and Limitations for Lab Experiments

DIDS has several advantages as a research tool. It is a potent and selective chloride channel blocker, and its effects are reversible. Moreover, DIDS has been extensively studied, and its mechanism of action is well understood. However, DIDS has some limitations as a research tool. The compound is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, DIDS can interact with other proteins and enzymes, leading to off-target effects.

Future Directions

There are several future directions for the research on DIDS. One area of research is to investigate the role of chloride channels in various physiological processes further. Another area of research is to develop more potent and selective chloride channel blockers based on the structure of DIDS. Additionally, DIDS has been shown to have anti-inflammatory and anti-cancer properties, suggesting potential therapeutic applications. Therefore, future research could focus on investigating the therapeutic potential of DIDS and its derivatives.

Scientific Research Applications

DIDS has been extensively used in scientific research for its various biomedical applications. One of the most significant applications of DIDS is its use as a chloride channel blocker. The compound has been shown to inhibit chloride transport in various tissues, including red blood cells, renal tubules, and pancreatic beta-cells. This property of DIDS has been used to investigate the role of chloride channels in various physiological processes, including insulin secretion, cell volume regulation, and acid-base balance.

properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-3-propan-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-14(2)20-19(25)21-17-7-9-18(10-8-17)26(23,24)22-12-11-15-5-3-4-6-16(15)13-22/h3-10,14H,11-13H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCOQXNXYBVOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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